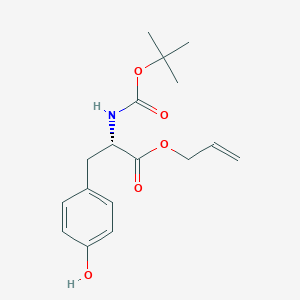

N-Boc-L-tyrosine allyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-10-22-15(20)14(18-16(21)23-17(2,3)4)11-12-6-8-13(19)9-7-12/h5-9,14,19H,1,10-11H2,2-4H3,(H,18,21)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVFRDBRLABXHF-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Amino Acid and Peptide Chemistry Research

The primary application of N-Boc-L-tyrosine allyl ester lies within the domain of amino acid and peptide chemistry. The synthesis of peptides, whether in solution or on a solid phase, necessitates the careful protection of reactive functional groups to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the final polypeptide chain. peptide.com

The Boc group serves as a temporary protecting group for the α-amino group of tyrosine. nih.gov Its widespread use is attributed to its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions, often using reagents like trifluoroacetic acid (TFA). peptide.comcreative-peptides.com This allows for the sequential addition of amino acids to a growing peptide chain.

The allyl ester, protecting the carboxylic acid function, provides an additional layer of strategic flexibility. Allyl esters are stable to the acidic conditions used for Boc deprotection and also to the basic conditions sometimes employed in peptide synthesis. peptide.com This orthogonality is crucial, as it allows for the selective deprotection of the C-terminus while the N-terminus and any side-chain protecting groups remain intact. This feature is particularly advantageous in the synthesis of cyclic peptides or in fragment condensation strategies where protected peptide segments are coupled together.

Role As a Versatile Building Block in Organic Synthesis

Beyond its established role in peptide synthesis, N-Boc-L-tyrosine allyl ester serves as a versatile chiral building block for the synthesis of a diverse array of complex organic molecules. chemimpex.comnih.gov The presence of multiple functional groups—the protected amine, the protected carboxylic acid, and the phenolic hydroxyl group of the tyrosine side chain—provides numerous handles for chemical modification.

Researchers have utilized this compound as a starting material for the synthesis of non-natural amino acids, which can then be incorporated into peptides to confer unique structural or functional properties. researchgate.net The allyl group, in particular, can participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C-terminus. chemimpex.com This capability opens avenues for creating novel molecular architectures with potential applications in medicinal chemistry and materials science. chemimpex.com The inherent chirality of the L-tyrosine core is preserved throughout these transformations, making it a valuable precursor for the enantioselective synthesis of complex target molecules. nih.gov

Context Within Protecting Group Strategies for Tyrosine Derivatives

Strategies for N-terminal Boc Protection of L-Tyrosine

The introduction of the tert-butoxycarbonyl (Boc) group at the N-terminus of L-tyrosine is a foundational step in its use for peptide synthesis. This is typically achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The selection of the reaction protocol is crucial for achieving high yields and purity.

The protection of L-tyrosine's amino group can be performed under both aqueous and anhydrous conditions, with the choice of solvent system influencing reaction efficiency and product isolation.

In aqueous protocols, L-tyrosine is typically dissolved in a mixture of water and an organic solvent like dioxane or tetrahydrofuran. rsc.orggoogle.com A base, such as sodium hydroxide (B78521), potassium carbonate, or sodium bicarbonate, is added to deprotonate the amino group, facilitating its nucleophilic attack on the (Boc)₂O reagent. rsc.orggoogle.com Maintaining a basic pH (often above 9) is essential for the reaction to proceed effectively. google.com One common method involves dissolving L-tyrosine and potassium carbonate in an aqueous dioxane solution at 0°C, followed by the addition of (Boc)₂O. The reaction is typically stirred overnight at room temperature. rsc.org Another approach uses a "one-pot" method where L-tyrosine is treated with a strong base like sodium hydroxide in water, followed by the batch-wise addition of (Boc)₂O to achieve a high yield. google.com

Anhydrous conditions are also employed, offering an alternative for substrates that may be sensitive to aqueous environments. While less common for the initial protection of the free amino acid, these methods are prevalent in the broader context of Boc protection. organic-chemistry.org

Table 1: Comparison of Aqueous Protocols for N-Boc Protection of L-Tyrosine

| Base | Solvent System | Key Conditions | Findings | Reference |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Water/Dioxane (1:1) | Reaction at 0°C to room temperature overnight. | Yielded 94% of N-Boc-L-tyrosine as an oil. | rsc.org |

| Sodium Hydroxide (NaOH) | Water | pH adjusted to be strongly alkaline (>=12); (Boc)₂O added in batches. | Provides a high-yield, low-cost method suitable for industrial production. | google.com |

This table is interactive. Click on the headers to sort the data.

To enhance the efficiency and selectivity of the N-Boc protection, various catalytic systems have been developed. These methods often allow the reaction to proceed under milder conditions and with greater chemoselectivity. organic-chemistry.orgsemanticscholar.org

One effective approach involves the use of iodine as a catalyst. This protocol allows for the N-tert-butoxycarbonylation of various amines, including amino acids, under solvent-free conditions at room temperature, offering a simple and practical method. organic-chemistry.org

Heterogeneous catalysts, such as yttria-zirconia based Lewis acids, have also proven to be highly efficient. semanticscholar.org This catalyst facilitates the reaction between amines and (Boc)₂O in a solvent like acetonitrile (B52724) at room temperature. A key advantage of this method is the catalyst's reusability and its compatibility with sensitive functional groups, such as esters. The reaction is believed to proceed through the activation of the (Boc)₂O carbonyl group by the Lewis acid catalyst, which enhances its susceptibility to nucleophilic attack by the amine. semanticscholar.org

Table 2: Catalytic Methods for N-Boc Protection

| Catalyst | Solvent | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Iodine (I₂) | Solvent-free | Ambient temperature. | Efficient, practical, and occurs under mild, solvent-free conditions. | organic-chemistry.org |

| Yttria-Zirconia | Acetonitrile | Room temperature. | Heterogeneous catalyst, reusable, mild conditions, compatible with chiral and labile substrates. | semanticscholar.org |

This table is interactive. Click on the headers to sort the data.

Methodologies for Allyl Esterification of the Carboxyl Group

Once the N-terminus of L-tyrosine is protected, the next step towards synthesizing the target compound is the esterification of the carboxylic acid with an allyl group. This transformation can be achieved through several methods, including direct esterification and more selective catalytic approaches.

Direct esterification typically involves reacting the N-protected amino acid with an allyl source, such as allyl alcohol or an allyl halide, often in the presence of a catalyst or coupling agent.

One method involves the reaction of the carboxylic acid with allyl alcohol. To drive the equilibrium towards the ester product, a dehydrating agent or azeotropic removal of water is often necessary. google.com Another common strategy is the reaction with an allyl halide, like allyl bromide, in the presence of a base such as potassium carbonate (K₂CO₃). biosynth.com This reaction is a form of Williamson ether synthesis applied to form an ester, where the carboxylate anion acts as the nucleophile. nih.gov For instance, N-Boc-L-tyrosine methyl ester can be a precursor where the methyl ester is first hydrolyzed and then the resulting carboxylic acid is reacted with a benzyl (B1604629) derivative (analogous to an allyl derivative) using K₂CO₃ and a catalytic amount of sodium iodide in acetone. nih.gov

In more complex molecules or when higher selectivity is required, enzymatic or advanced catalytic methods are employed. These techniques can selectively target the α-carboxylic acid even in the presence of other reactive functionalities.

The industrial protease Alcalase has been shown to be effective for the selective synthesis of various α-carboxylic acid esters, including allyl esters, from N-protected amino acids. thieme-connect.comresearchgate.net This enzymatic method operates under mild conditions and gives high yields (86% for Cbz-Phe-OAll). The reaction is typically carried out in an organic co-solvent with continuous removal of water to shift the equilibrium towards the ester product. researchgate.net

Palladium-catalyzed reactions also offer a powerful route for the synthesis of allylic esters. One such method involves the direct C-H oxidation of terminal olefins in the presence of a carboxylic acid, catalyzed by a Pd(II)/sulfoxide (B87167) system. nih.gov This allows for the direct coupling of a complex carboxylic acid with a simple olefin to form the corresponding (E)-allylic ester with high selectivity. nih.gov

Table 3: Techniques for Allyl Esterification

| Method | Reagents/Catalyst | Key Features | Yield | Reference |

|---|---|---|---|---|

| Enzymatic Esterification | Alcalase | Mild conditions, high selectivity for α-carboxylic acid. | 86% (for Cbz-Phe-OAll) | researchgate.net |

| Direct C-H Oxidation | Pd(II)/sulfoxide | Couples terminal olefins directly with carboxylic acids; high (E)-selectivity. | Synthetically useful yields | nih.gov |

This table is interactive. Click on the headers to sort the data.

Orthogonal Protection Strategies Employing Boc and Allyl Groups

In multi-step organic synthesis, particularly in peptide synthesis, the use of orthogonal protecting groups is a crucial strategy. fiveable.me Orthogonal protection allows for the selective removal of one protecting group in the presence of others, enabling precise control over which functional group reacts at each step. biosynth.comfiveable.me

The combination of the N-terminal Boc group and a C-terminal allyl ester is an excellent example of an orthogonal protection scheme. google.comub.edu The Boc group is labile to acidic conditions, typically being removed with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organic-chemistry.orgsigmaaldrich.com In contrast, the allyl ester is stable to these acidic conditions but can be selectively cleaved under mild, neutral conditions using a palladium(0) catalyst, often in the presence of a scavenger molecule like phenylsilane (B129415) (PhSiH₃) or morpholine. biosynth.comgoogle.com

This orthogonality is highly valuable in both solid-phase and solution-phase peptide synthesis. fiveable.megoogle.com For example, after coupling an this compound unit into a growing peptide chain, the N-terminal Boc group can be removed with acid to allow for the addition of the next amino acid, leaving the C-terminal allyl ester and any acid-labile side-chain protecting groups intact. biosynth.com Conversely, the C-terminal allyl ester can be selectively removed to allow for cyclization or C-terminal modification of the peptide, while the N-Boc and other protecting groups remain. researchgate.net This strategy avoids the harsh conditions associated with other protecting group combinations and prevents side reactions. google.com

Table 4: Deprotection Conditions for Boc and Allyl Groups

| Protecting Group | Reagents for Cleavage | Conditions | Stability | Reference |

|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Mild acidic conditions | Stable to bases and nucleophiles. | organic-chemistry.orgbiosynth.com |

| Allyl (ester) | Palladium(0) catalysts (e.g., Pd(PPh₃)₄) + scavenger (e.g., PhSiH₃) | Mild, neutral conditions | Stable to acidic and basic conditions used for Boc and Fmoc removal. | biosynth.comgoogle.com |

This table is interactive. Click on the headers to sort the data.

Stereochemical Control and Enantiopurity in Synthesis

Maintaining the stereochemical integrity of the chiral center in L-tyrosine is paramount during the synthesis of this compound. The inherent chirality of the starting amino acid must be preserved to ensure the biological activity of the final peptide or molecule. The acidic proton at the α-carbon of amino acids makes them susceptible to racemization, particularly under harsh basic or acidic conditions often used in esterification reactions.

Standard methods for esterification, such as those using 4-(dimethylamino)pyridine (DMAP) as a catalyst, have been reported to cause significant racemization (from 9% to 61%) for certain amino acids. scispace.com To circumvent this, milder, stereochemically controlled methods are preferred. One common strategy involves the reaction of N-Boc-L-tyrosine with allyl bromide in the presence of a mild base like sodium bicarbonate (NaHCO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). This approach minimizes the risk of epimerization at the chiral center.

Another challenge arises from the phenolic hydroxyl group of tyrosine, which can interfere with certain reactions. For instance, in the Julia olefination to produce allylamines from N-Boc amino esters, attempts to use a protected tyrosine methyl ester led to a significant loss of enantiomeric purity. nih.govresearchgate.net This highlights the need for careful selection of protecting groups and reaction conditions that are compatible with the specific amino acid side chain to preserve enantiopurity. The enantiomeric purity of the final product is often assessed using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) on a chiral stationary phase. orgsyn.org

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound expands the chemical space for drug discovery and peptide modification. These syntheses involve modifications at the amino acid side chain, the ester moiety, or the phenolic group.

The synthesis of N-Boc-protected amino acid allyl esters is a well-established procedure, generally applicable to a wide range of amino acids. The allyl ester group is particularly useful as it is orthogonal to many other protecting groups, meaning it can be selectively removed under specific conditions, typically using palladium catalysis, without affecting acid- or base-labile groups. scispace.commdpi.com

A general method for the synthesis of these esters is the Mitsunobu reaction. For example, N-Boc-L-glutamic acid α-tert-butyl ester can be reacted with allyl alcohol, triphenylphosphine (B44618) (PPh₃), and diisopropylazodicarboxylate (B7806520) (DIAD) to afford the corresponding γ-allyl ester. nih.gov This method is known for its mild conditions, which helps in preserving the stereochemistry of the amino acid.

Another common approach is the reaction of the N-Boc-amino acid with an allyl halide in the presence of a base. For instance, N-Boc-L-serine can be converted to its allyl ester. This derivative serves as a precursor for more complex structures, such as in the synthesis of macrocyclic peptide inhibitors. mdpi.com The choice of solvent and base is critical to optimize the yield and prevent side reactions.

| N-Boc-Amino Acid | Reagents | Product | Reference |

| N-Boc-L-glutamic acid α-tert-butyl ester | Allyl alcohol, PPh₃, DIAD | 5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate | nih.gov |

| N-Boc-L-serine methyl ester | Appel conditions (I₂, PPh₃, imidazole) | N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester | nih.gov |

| N-Boc-L-glycine | Allyl bromide, NaHCO₃ | N-Boc-glycine allyl ester | beilstein-journals.org |

This table showcases examples of synthetic routes to various N-Boc-protected amino acid allyl esters.

The phenolic hydroxyl group of tyrosine is a versatile handle for chemical modification, allowing for the introduction of various functionalities. nih.govresearchgate.net These modifications can alter the electronic properties, hydrophobicity, and potential for hydrogen bonding of the tyrosine residue within a peptide.

A common derivatization is O-alkylation to form ethers. For example, the phenolic hydroxyl can be protected with a tert-butyl (tBu) group, a modification often used in solid-phase peptide synthesis to prevent side reactions. sigmaaldrich.com This is typically achieved by reacting N-Boc-L-tyrosine with isobutylene (B52900) in the presence of a strong acid catalyst. Another important modification is benzylation, where the hydroxyl group is converted to a benzyl ether. This is often accomplished by treating the N-Boc-L-tyrosine with benzyl bromide in the presence of a base. academie-sciences.fr These protecting groups can be cleaved under specific conditions, for instance, the tert-butyl group is removed with strong acid (e.g., trifluoroacetic acid), while the benzyl group is typically removed by catalytic hydrogenation.

Furthermore, the phenolic ring itself can be modified. For instance, 3-bromo-4-O-methyl-L-tyrosine can be synthesized from 4-O-methyl-L-tyrosine by reaction with bromine in formic acid. ucla.edu Such halogenated derivatives are valuable for introducing probes or for use in cross-coupling reactions to build more complex molecular architectures.

| Starting Material | Reagents | Modification | Product | Reference |

| N-Boc-L-tyrosine | Isobutylene, acid catalyst | O-tert-butylation | N-Boc-L-Tyr(tBu)-OH | sigmaaldrich.com |

| N-Boc-L-tyrosine | Benzyl bromide, base | O-benzylation | N-Boc-L-Tyr(Bn)-OH | academie-sciences.fr |

| 4-O-methyl-L-tyrosine | Bromine, formic acid | Ring bromination | 3-Bromo-4-O-methyl-L-tyrosine | ucla.edu |

This table illustrates methods for modifying the phenolic moiety of tyrosine.

The allyl ester group of this compound can be chemically transformed into other useful functional groups. One significant transformation is its conversion into an allylamine. Chiral allylamines are valuable synthetic intermediates for the preparation of a variety of bioactive compounds. nih.govresearchgate.netnih.gov

A multi-step process has been described for the conversion of N-Boc-protected L-amino acid methyl esters into enantiopure N-Boc allylamines via a modified Julia olefination. nih.govresearchgate.netnih.gov This sequence involves the reaction of the amino ester with a lithiated phenylalkylsulfone to form a β-ketosulfone, followed by reduction and reductive elimination of the corresponding α-acetoxysulfone. This transformation generally proceeds with good yields and without loss of stereochemical integrity. However, as noted earlier, significant loss of enantiomeric purity was observed for the protected tyrosine methyl ester under several reaction conditions, indicating a specific challenge with this amino acid. nih.govresearchgate.net

Another approach to synthesizing α-allyl amino acids involves the palladium-catalyzed allylic alkylation of glycine (B1666218) ester enolates. researchgate.net These methods allow for the introduction of γ,δ-unsaturated side chains into amino acids. While this method builds the allyl group onto the amino acid backbone rather than modifying an existing ester, it represents an important strategy for accessing allylated amino acid derivatives.

| Starting Amino Acid Derivative | Key Transformation | Product Type | Key Findings | Reference |

| N-Boc-L-amino acid methyl esters | Modified Julia Olefination | N-Boc allylamines | Good yields and enantiopurity for many amino acids, but significant loss of enantiopurity for the tyrosine derivative. | nih.govresearchgate.net |

| Glycine ester enolates | Palladium-catalyzed allylic alkylation | α-Allyl-α-amino acids | Effective for introducing γ,δ-unsaturated side chains; stereochemistry can be controlled. | researchgate.net |

This table summarizes synthetic strategies for producing modified allyl moieties from amino acid precursors.

Selective Deprotection of this compound

The selective cleavage of either the N-tert-butyloxycarbonyl (Boc) group or the allyl ester from this compound allows for a stepwise elaboration of the molecule. The N-Boc group is characteristically acid-labile, while the allyl ester is cleaved under distinct, mild conditions using transition metal catalysis. This difference in reactivity forms the basis of an orthogonal protection strategy, where each group can be removed without affecting the other, provided the appropriate conditions are employed. google.com

The removal of the allyl protecting group from the carboxyl terminus is most commonly achieved through palladium(0)-catalyzed allylic substitution. This method is valued for its exceptionally mild and neutral reaction conditions, which preserve a wide array of other sensitive functional groups, including the acid-sensitive N-Boc group. nih.gov

A variety of palladium(0) sources can be used to catalyze the cleavage of allyl esters. The most common precursor is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. The reaction requires a nucleophilic scavenger to irreversibly trap the allyl group and drive the reaction to completion. A range of scavengers have been developed, each with specific advantages concerning reaction kinetics, byproducts, and compatibility with other functional groups. The choice of scavenger is critical for efficient deprotection. nih.gov For instance, in the presence of other reducible functionalities, a neutral hydride donor like phenyltrihydrosilane (PhSiH₃) can be an effective scavenger. nih.gov

Table 1: Selected Palladium Catalyst Systems and Scavengers for Allyl Ester Deprotection

| Catalyst Precursor | Scavenger | Typical Solvent(s) | Key Features |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane (B109758) (DCM) | Mild, neutral conditions; compatible with Fmoc and Boc groups. nih.gov |

| Pd(PPh₃)₄ | N-Methylmorpholine | Not specified | High-yield deprotection compatible with t-butyl side-chain protection. nih.gov |

| Pd(PPh₃)₄ | Sodium diethyl dithiocarbamate | Dimethylformamide (DMF) | Used to scavenge excess palladium after the primary reaction. nih.gov |

| Pd(0) source | Barbituric acid derivatives | Methanol (MeOH), aq. Dioxane | Proceeds at room temperature and is compatible with a wide variety of functional groups. |

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, prized for its stability under a wide range of conditions but its facile removal under acidic treatment. nih.gov The cleavage mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. organic-chemistry.org

A significant challenge in the selective deprotection of this compound is that the allyl ester itself can be sensitive to the strong acidic conditions typically used for Boc removal. reddit.com Strong acids like neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents can potentially lead to the cleavage of both protecting groups. nih.govreddit.com Therefore, achieving chemoselectivity requires carefully controlled conditions or the use of alternative, milder reagents that can differentiate between the two acid-labile functionalities. The principle of orthogonality dictates that the conditions chosen must be sufficiently acidic to cleave the Boc group while remaining mild enough to leave the allyl ester intact. google.com Research has focused on developing protocols that operate below the threshold of allyl ester lability. nih.gov

Table 2: Examples of Chemoselective N-Boc Deprotection Conditions Tolerant of Acid-Sensitive Groups

| Reagent(s) | Solvent(s) | Conditions | Notes |

| Oxalyl chloride / Methanol | Methanol (MeOH) | Room Temperature, 1-4 h | A mild method reported to have good functional group tolerance. nih.govresearchgate.net |

| Water (catalyst-free) | Water | 90-100 °C, <15 min | An environmentally benign protocol; shown to preserve methyl esters. semanticscholar.org |

| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | Room Temperature, 10 min (Ball Milling) | A mechanochemical method shown to be chemoselective for Boc over ester groups. scirp.org |

| Tetrabutylammonium fluoride (B91410) (TBAF) | Tetrahydrofuran (THF) | Reflux | A non-acidic method reported to be selective for N-Boc over t-butyl and alkyl esters. researchgate.net |

Orthogonal Deprotection Strategies in Multistep Synthesis

In the realm of complex chemical synthesis, particularly in the construction of peptides and other elaborate molecules, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonal protection, allows for the sequential unmasking and reaction of different functional groups within a molecule. This compound possesses two key protecting groups, the tert-butoxycarbonyl (Boc) group on the amine and the allyl ester on the carboxylic acid, which can be removed under distinct conditions, making it a valuable building block.

The Boc group is characteristically acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. creative-peptides.comrsc.org For instance, treatment with a solution of TFA in dichloromethane (CH2Cl2) effectively cleaves the Boc group, leaving the allyl ester intact. rsc.org This selective deprotection of the N-terminus is a cornerstone of the Boc strategy in solid-phase peptide synthesis (SPPS). creative-peptides.com

Conversely, the allyl ester is stable to the acidic conditions used for Boc removal but can be selectively cleaved under neutral conditions using a palladium(0) catalyst. thaiscience.infosigmaaldrich.com A common method involves the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger, such as phenylsilane (PhSiH₃) or tributyltin hydride. thaiscience.infonih.gov This palladium-catalyzed reaction proceeds without affecting the acid-sensitive Boc group or many other common side-chain protecting groups used in peptide synthesis. thaiscience.info

This orthogonality is crucial for synthetic strategies that require modification at either the N-terminus or the C-terminus independently. For example, after assembling a peptide chain using Fmoc/tBu chemistry, a final N-terminal residue can be introduced as a Boc-protected amino acid, like N-Boc-L-tyrosine. thaiscience.info The allyl ester at the C-terminus could then be selectively removed for on-resin cyclization or other C-terminal modifications, while all other protecting groups, including the N-terminal Boc, remain in place. nih.gov

The compatibility of the allyl protecting group extends beyond just the Boc/Bzl and Fmoc/tBu strategies. thaiscience.info The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting groups, which are removed with hydrazine (B178648), are also orthogonal to the allyl group. sigmaaldrich.com However, care must be taken as the presence of diazine impurities in hydrazine can lead to the reduction of the allyl group's double bond; this side reaction can be suppressed by adding allyl alcohol to the hydrazine reagent. sigmaaldrich.com

Table 1: Orthogonal Deprotection of this compound

| Protecting Group | Functional Group Protected | Reagents for Removal | Stability of Other Group |

| Boc (tert-butoxycarbonyl) | α-Amino group | Trifluoroacetic acid (TFA), HCl creative-peptides.comrsc.org | Allyl ester is stable |

| Allyl ester | Carboxylic acid | Pd(PPh₃)₄, Phenylsilane thaiscience.infonih.gov | Boc group is stable |

Reactions and Transformations Involving the Allyl Moiety

The allyl group of this compound is not merely a protecting group; its reactive double bond offers a gateway to a variety of chemical transformations, enabling the introduction of further molecular complexity.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The allylic functionality is a versatile handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. While direct Negishi coupling of the allyl ester itself is less common, the principles of palladium catalysis are central to manipulating the allyl group. For instance, palladium catalysis is fundamental to the deprotection of the allyl ester, which proceeds via a π-allyl palladium intermediate. thaiscience.info More broadly, palladium catalysts are used in Negishi cross-couplings to connect alkyl zinc reagents with aryl or vinyl halides. d-nb.infowhiterose.ac.uk In a related context, N-Boc protected amino acids with bromo-substituted side chains, such as Nα-Boc-l-7-bromotryptophan, have been successfully alkylated using Negishi cross-coupling conditions, demonstrating the compatibility of the Boc group with such reactions. d-nb.info This suggests the potential for elaborating the tyrosine ring of this compound via a similar strategy, provided a suitable halide is present on the aromatic ring.

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful strategy for the synthesis of cyclic peptides and other constrained molecules. nih.govwikipedia.orgharvard.edu The allyl group of this compound, or more commonly, the O-allyl ether of a tyrosine residue within a peptide chain, can participate in RCM to form a macrocycle. nih.govnih.govresearchgate.netacs.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, involves the intramolecular reaction of two alkene moieties to form a new double bond within a ring, releasing ethylene (B1197577) as a byproduct. wikipedia.orgharvard.edu

The efficiency of RCM can be influenced by several factors, including the choice of catalyst, solvent, and temperature. nih.govacs.org A significant challenge in RCM involving aryl-allyl ethers, such as O-allyl tyrosine, is the potential for catalyst-mediated isomerization of the allyl double bond, which can lead to undesired side products, including de-allylated species. nih.govacs.org Additives like phenol (B47542) or 1,4-benzoquinone (B44022) have been investigated to suppress this isomerization and improve the yield of the desired cyclic product. nih.govacs.org

Cross-metathesis (CM) is another variant of olefin metathesis where two different alkenes react to form new alkene products. researchgate.netbeilstein-journals.org The allyl group of this compound could, in principle, undergo CM with another olefin to introduce a new substituent. Microwave heating has been shown to accelerate cross-metathesis reactions involving N-allyl amino acid substrates. researchgate.net

Table 2: Olefin Metathesis Reactions

| Reaction Type | Description | Catalyst Example | Application with Tyrosine Derivatives |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. wikipedia.org | Grubbs' Second Generation Catalyst nih.govacs.org | Cyclization of peptides containing O-allyl tyrosine. nih.govnih.govresearchgate.netacs.org |

| Cross-Metathesis (CM) | Intermolecular reaction between two different alkenes. researchgate.netbeilstein-journals.org | Grubbs' Catalysts beilstein-journals.org | Synthesis of modified amino acids and peptidomimetics. researchgate.net |

Investigation of Intramolecular Rearrangements (e.g., Claisen Rearrangement)

The Claisen rearrangement is a peptide.compeptide.com-sigmatropic rearrangement where an allyl vinyl ether or an allyl aryl ether thermally rearranges to form a γ,δ-unsaturated carbonyl compound or an o-allyl phenol, respectively. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds through a concerted, cyclic transition state. wikipedia.orglibretexts.org

For a derivative like this compound, the relevant structure for a potential Claisen rearrangement would be the O-allyl ether of the tyrosine residue (O-allyl-N-Boc-L-tyrosine), rather than the allyl ester itself. Studies have shown that while O-prenylated tyrosine can undergo a Claisen rearrangement, the analogous O-allyl-Boc-L-tyrosine does not readily undergo this rearrangement in water at room temperature. nih.gov The lack of reactivity is attributed to the absence of the gem-dimethyl effect seen in prenyl groups, which is known to accelerate the Claisen rearrangement. nih.gov Variations of the Claisen rearrangement, such as the Ireland-Claisen rearrangement, can occur under different conditions, for example, by treating an allylic carboxylate with a strong base to form a γ,δ-unsaturated carboxylic acid. wikipedia.orglibretexts.org

Addition Reactions Across the Allylic Double Bond

The double bond of the allyl group is susceptible to various addition reactions, providing another avenue for functionalization. These reactions can include hydrogenation, halogenation, and hydrohalogenation, following standard electrophilic addition mechanisms. Catalytic conjugate addition of allyl groups to activated enones has also been described, showcasing the nucleophilic potential of allyl species in certain contexts. nih.gov In the context of this compound, such additions would modify the C-terminal protecting group, which could be leveraged in specific synthetic designs. For example, hydrogenation would convert the allyl ester to a propyl ester, altering its properties and cleavage conditions.

Chemical Modifications of the Tyrosine Phenolic Side Chain

The phenolic hydroxyl group and the activated aromatic ring of the tyrosine side chain in this compound are hubs of chemical reactivity, enabling a variety of modifications. These transformations are crucial for the synthesis of complex peptides, peptidomimetics, and other biologically relevant molecules.

Electrophilic Aromatic Substitution on the Tyrosine Ring

The benzene (B151609) ring of tyrosine is activated towards electrophilic aromatic substitution (EAS) by the electron-donating phenolic hydroxyl group. masterorganicchemistry.comyoutube.com This directs incoming electrophiles primarily to the ortho positions relative to the hydroxyl group. Key EAS reactions include nitration and halogenation. masterorganicchemistry.comyoutube.com

Nitration: The introduction of a nitro (NO2) group onto the aromatic ring is a common modification. youtube.com This reaction is typically carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the highly reactive nitronium ion (NO2+) as the electrophile. youtube.comyoutube.com For N-protected tyrosine derivatives, this results in the formation of 3-nitrotyrosine (B3424624) derivatives. Peroxidase enzymes can also catalyze the nitration of tyrosine derivatives in the presence of nitrite (B80452) and hydrogen peroxide. nih.gov The mechanism is thought to involve two pathways: one mediated by enzyme-generated nitrogen dioxide and another involving a more reactive species, possibly a complexed peroxynitrite. nih.gov

Halogenation: The substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., bromine, chlorine, or iodine) is another important EAS reaction. youtube.com This is typically achieved by treating the tyrosine derivative with a halogen in the presence of a Lewis acid catalyst, such as FeBr3 for bromination or AlCl3 for chlorination. youtube.com

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

The aromatic ring, acting as a nucleophile, attacks the electrophile. This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex. masterorganicchemistry.com

A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Table 1: Common Electrophilic Aromatic Substitution Reactions on Tyrosine Derivatives

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 3-Nitrotyrosine derivative |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 3-Bromotyrosine derivative |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ (Chloronium ion) | 3-Chlorotyrosine derivative |

O-Alkylation and O-Glycosylation Studies

The phenolic hydroxyl group of this compound can be readily modified through alkylation and glycosylation reactions.

O-Alkylation: This involves the formation of an ether linkage by replacing the hydrogen of the hydroxyl group with an alkyl group. A simplified and efficient method for the O-alkylation of N-protected tyrosines has been developed. acs.org One common method involves reacting the N-protected tyrosine with an alkyl halide in a solvent like dimethyl sulfoxide under alkaline conditions. google.com For instance, the reaction of tyrosine with n-butyl bromide in the presence of sodium hydroxide in dimethyl sulfoxide yields O-butyltyrosine. google.com This approach is also applicable for creating various O-alkyl tyrosine esters, which have shown antifungal and antibacterial properties. google.com

O-Glycosylation: The attachment of sugar moieties to the tyrosine side chain is a significant modification, as protein glycosylation is a crucial post-translational modification in biological systems. While O-glycosylation more commonly occurs on serine and threonine residues, tyrosine O-glycosylation is also observed, particularly in prokaryotes. nih.gov Chemical O-glycosylation of tyrosine can be challenging but has been achieved. For example, rapid phenolic O-glycosylation of unprotected peptides, including those containing tyrosine, has been demonstrated in aqueous solvents. nih.gov In nature, the enzyme WsfB has been identified as an O-oligosaccharyl:protein transferase that creates a β-d-Gal→Tyr linkage in the S-layer protein of Paenibacillus alvei. nih.gov

Enzymatic Transformations of the Phenolic Hydroxyl

Enzymes offer a high degree of specificity and efficiency for modifying the tyrosine side chain under mild conditions. Tyrosinase and peroxidases are particularly notable for their ability to catalyze oxidations and subsequent reactions.

Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and its subsequent oxidation to dopaquinone. acs.orgnih.govresearchgate.net This reactive o-quinone can then undergo further reactions.

In the context of N-protected tyrosine derivatives like N-Boc-L-tyrosine methyl ester (a close analog of the allyl ester), tyrosinase from Agaricus bisporus has been used to synthesize DOPA-derived peptidomimetics. rsc.org The tyrosinase-generated o-quinone intermediate can be trapped by nucleophiles, such as amino acid derivatives. rsc.org For example, reaction with glycine methyl ester leads to a Michael-like addition, forming a new N-C bond and yielding a peptidomimetic. rsc.org This process has been optimized in a phosphate (B84403) buffer/ethanol solvent system. rsc.org The over-oxidation of L-DOPA can be suppressed by the addition of ascorbic acid. acs.org

Table 2: Tyrosinase-Mediated Synthesis of DOPA-Peptidomimetics from Boc-Tyr-OMe

| Nucleophile | Product | Yield |

|---|---|---|

| Glycine methyl ester | OMe-Gly-N-Boc-DOPA-OMe | 87% |

| N-Boc-glycine | N-Boc-Gly-O-N-Boc-DOPA-OMe | 80% |

| Valine methyl ester | OMe-Val-N-Boc-DOPA-OMe | 77% |

| N-Boc-valine | N-Boc-Val-O-N-Boc-DOPA-OMe | 74% |

Data sourced from a study on Boc-Tyr-OMe, a structurally similar compound. rsc.org

Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of tyrosine derivatives in the presence of hydrogen peroxide (H₂O₂). nih.gov This process involves the formation of a tyrosyl radical. These enzymes can facilitate various transformations, including polymerization and specific coupling reactions.

Polymerization: Peroxidases can catalyze the oxidative polymerization of tyrosine esters, leading to the formation of poly(tyrosine)s. acs.org The reaction conditions, such as buffer concentration, can significantly influence the yield and properties of the resulting polymer. acs.org

Specific Coupling: HRP-catalyzed reactions have been utilized for the efficient and selective chemical modification of tyrosine residues in proteins. nih.gov The use of HRP with a minimal amount of H₂O₂ can prevent undesirable side reactions, such as cysteine oxidation. nih.gov This method has proven more efficient than those using hemin (B1673052) and H₂O₂ for activating probes for protein modification. nih.gov

Peroxidases are also involved in the nitration of tyrosine, as mentioned earlier, through a mechanism that can involve radical species. nih.gov The reaction of peroxidases with nitrite and H₂O₂ is believed to generate nitrogen dioxide radicals (•NO₂) and potentially a more reactive peroxynitrite-like species, which then nitrate (B79036) the tyrosine ring. nih.gov

Advanced Applications in Contemporary Chemical Synthesis

Role in Peptide and Peptidomimetic Synthesis

The strategic application of N-Boc-L-tyrosine allyl ester is particularly prominent in the field of peptide chemistry. The Boc group provides robust protection for the α-amino group, which can be readily removed under mild acidic conditions, while the allyl ester offers a distinct deprotection pathway using transition metal catalysis, typically with palladium(0) complexes. This orthogonality is fundamental to its utility in various synthetic methodologies.

In Solid-Phase Peptide Synthesis (SPPS), this compound can be utilized effectively within a Boc/Bzl protection strategy. peptide.com The general process involves attaching an amino acid to a solid resin support and sequentially adding further amino acids. peptide.com The Boc group protects the N-terminus during the coupling step and is subsequently removed with an acid like trifluoroacetic acid (TFA) to allow the next amino acid to be added. peptide.comnbinno.com

The C-terminal allyl ester is stable to the acidic conditions required for Boc group removal, making it a compatible protecting group in this scheme. thaiscience.info Its primary advantage lies in its selective removal under neutral conditions using a palladium(0) catalyst, which does not affect acid-labile side-chain protecting groups (like those based on benzyl (B1604629) ethers) or the linkage to the resin. thaiscience.info This feature is particularly useful for on-resin modifications of the C-terminus or for preparing protected peptide fragments.

| Protecting Group | Chemical Structure | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | Mild acid (e.g., Trifluoroacetic acid, TFA) | Allyl, Fmoc |

| Allyl (prop-2-en-1-yl) | CH₂=CH-CH₂- | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Boc, Fmoc, most acid/base labile groups |

| Fmoc (9-fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂- | Base (e.g., Piperidine) | Boc, Allyl, acid-labile groups |

While SPPS is dominant for many applications, solution-phase synthesis remains crucial, especially for large-scale production and the synthesis of complex, non-linear peptides. In this context, this compound is a valuable reagent. Its use helps prevent unwanted side reactions at the C-terminus during the activation and coupling steps. nbinno.com The stability of the allyl ester to the conditions used for both peptide coupling (e.g., with carbodiimides) and Boc-deprotection (mild acid) ensures the integrity of the carboxyl group throughout the synthesis of a peptide fragment. chemimpex.com Once the desired fragment is assembled, the allyl group can be selectively removed under mild, neutral conditions to reveal the C-terminal carboxylic acid, which can then be activated for coupling with another peptide fragment.

The synthesis of cyclic peptides is a major strategy for improving the metabolic stability and biological activity of peptides. nih.gov The orthogonal nature of the allyl ester is highly advantageous for on-resin cyclization. nih.govnih.gov In a typical strategy, a linear peptide is assembled on a solid support, anchored via a side-chain functional group. The N-terminus is protected with a Boc group, and the C-terminus is protected as an allyl ester. After the linear sequence is complete, both terminal protecting groups can be removed selectively without cleaving the peptide from the resin. The N-terminal Boc group is removed with acid, and the C-terminal allyl ester is cleaved with a palladium catalyst. nih.gov The newly freed N-terminus and C-terminus can then be coupled together directly on the resin to form the cyclic peptide, which is subsequently cleaved from the support. This methodology has been instrumental in preparing high-affinity peptide macrocycles. nih.gov

| Cyclization Strategy | Description | Key Protecting Groups | Reference |

|---|---|---|---|

| Head-to-Tail On-Resin Cyclization | Linear peptide is assembled on resin via side-chain linkage. N- and C-terminal protecting groups are removed orthogonally, followed by intramolecular coupling. | N-Terminus: Boc/Fmoc; C-Terminus: Allyl ester; Side-chain: Orthogonal linker. | nih.gov |

| Side-Chain to Side-Chain Cyclization | Peptide is assembled on resin. Two side chains with orthogonal protecting groups (e.g., Alloc and Allyl ester) are deprotected and linked. | Alloc (allyloxycarbonyl), Allyl ester. | thaiscience.infonih.gov |

This compound is also a key starting material for the synthesis of peptide analogues and peptidomimetics. The allyl group is not merely a protecting group; it can also serve as a chemical handle for further modifications. For instance, the double bond of the allyl group can participate in various chemical reactions, such as cross-metathesis or Heck coupling, allowing for the introduction of diverse functionalities. orgsyn.org This enables the creation of tyrosine analogues with altered steric or electronic properties, which can be incorporated into peptides to probe structure-activity relationships or to develop novel therapeutic leads. This approach has been used to prepare intermediates for thiophosphotyrosine-containing peptides and other mimics. researchgate.net

Application in the Design of Biologically Active Molecules

The precise incorporation of tyrosine residues is often critical for the biological function of peptides and proteins, as the phenolic hydroxyl group can participate in hydrogen bonding or serve as a site for phosphorylation. nbinno.com The use of this compound allows for the controlled and efficient integration of this crucial amino acid into synthetic molecules designed for therapeutic or diagnostic purposes. chemimpex.com

This derivative is a key building block in the development of novel peptide-based drugs, such as enzyme inhibitors, receptor agonists or antagonists, and vaccines. chemimpex.comchemimpex.com By facilitating the synthesis of complex structures, including cyclic peptides and peptidomimetics, it helps in the design of molecules with improved efficacy, specificity, and stability. chemimpex.comchemimpex.com The ability to create constrained analogues can lock the peptide into a bioactive conformation, enhancing its binding affinity to a biological target. nih.gov Furthermore, the synthesis of analogues where the tyrosine residue is modified can be used to create bioisosteres—compounds with similar biological activities but potentially improved pharmacokinetic properties. nih.gov

Scaffold Engineering for Medicinal Chemistry Research

The structural framework of L-tyrosine is a recognized scaffold for the development of biologically active compounds. researchgate.net this compound serves as a highly adaptable starting material in scaffold engineering, where a core molecular structure is systematically modified to create a library of analogues for drug discovery. The presence of orthogonal protecting groups (acid-labile Boc group and palladium-labile allyl group) allows for selective deprotection and subsequent functionalization at the amine, the carboxylic acid, or the phenolic hydroxyl group. chemimpex.comchemimpex.com

This controlled, stepwise modification is fundamental to medicinal chemistry, enabling researchers to fine-tune the pharmacological properties of a lead compound. For instance, derivatives of tyrosine are integral to the synthesis of opioid peptidomimetics, where modifications to the tyrosine scaffold can significantly alter receptor affinity and efficacy. nih.gov By using this compound, chemists can systematically explore the structure-activity relationship (SAR) of a potential therapeutic agent, leading to the design of novel drugs with improved potency and specificity. chemimpex.com

| Functional Group | Protecting Group | Typical Deprotection Method | Potential for Modification |

|---|---|---|---|

| α-Amine | Boc (tert-butyloxycarbonyl) | Acidolysis (e.g., TFA) | Peptide bond formation, N-alkylation |

| Carboxylic Acid | Allyl Ester | Palladium(0)-catalyzed cleavage | Amide bond formation, reduction to alcohol |

| Phenolic Hydroxyl | None (or can be protected, e.g., with an allyl ether) | N/A (or Pd(0) for allyl ether) | Etherification, esterification, bioconjugation |

Rational Design of Prodrugs (Chemical Basis)

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. The rational design of prodrugs often involves masking key functional groups of a parent drug to improve properties like bioavailability or targeted delivery. The protecting groups on this compound exemplify the chemical basis of this strategy. chemimpex.com

The allyl ester, for instance, is a well-established carboxyl-protecting group that can be selectively removed under very mild, bio-orthogonal conditions using a palladium catalyst. While palladium catalysis is not a common cleavage mechanism in vivo, the principle of using a labile ester to mask a carboxylic acid is central to prodrug design. Many prodrugs utilize esters that are susceptible to in vivo cleavage by ubiquitous esterase enzymes, releasing the active carboxylic acid. Similarly, the Boc group, while primarily for synthesis, illustrates the concept of masking an amine. In prodrugs, amines might be masked as amides or carbamates that are enzymatically cleaved. Therefore, the chemical functionalities of this compound serve as a model for the types of temporary modifications used to create prodrugs that can be activated under specific physiological conditions.

Synthesis of Complex Molecular Architectures and Natural Product Analogues

The construction of complex molecules and natural product analogues requires precise control over chemical reactions at multiple sites within a molecule. This compound is an excellent building block for such endeavors because its distinct protecting groups allow for a predictable and sequential reaction pathway. chemimpex.com This strategy, known as orthogonal protection, is a cornerstone of modern organic synthesis.

For example, a synthetic chemist can:

Selectively deprotect the Boc-protected amine using acid to perform a peptide coupling reaction.

Subsequently, remove the allyl ester with a palladium catalyst to modify the carboxylic acid.

Finally, utilize the phenolic hydroxyl group for further functionalization.

This capacity for controlled, stepwise synthesis opens pathways to intricate molecular architectures that would be difficult to achieve otherwise. chemimpex.com This methodology is frequently used in the synthesis of peptide-based natural products and their analogues, where the specific sequence of amino acids and their modifications are crucial for biological activity. buffalostate.edu

Conjugation Chemistry for Advanced Bioconjugates

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein. Tyrosine is an attractive target for site-specific bioconjugation because it is relatively rare and often found on the surface of proteins. nih.gov

Site-Specific Tyrosine Bioconjugation Strategies

Incorporating a protected derivative like this compound during peptide or protein synthesis allows for the precise placement of a tyrosine residue that can be later targeted for conjugation. Once the peptide chain is assembled and the protecting groups are removed, the unique phenolic side chain of the designated tyrosine becomes available for chemical modification. nih.gov

This approach offers significant advantages over less selective methods that target more abundant residues like lysine. Site-specific modification ensures the production of homogeneous bioconjugates, such as antibody-drug conjugates (ADCs), where a consistent drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and a predictable pharmacokinetic profile.

| Amino Acid | Key Advantage | Key Disadvantage | Typical Conjugation Chemistry |

|---|---|---|---|

| Lysine | High surface abundance | Low site-selectivity, product heterogeneity | NHS ester chemistry |

| Cysteine | High reactivity and selectivity of thiol group | Low abundance, often involved in structural disulfide bonds | Maleimide chemistry |

| Tyrosine | Good for site-selectivity due to low abundance and surface exposure nih.gov | Lower reactivity of phenol (B47542) group compared to thiol | Mannich-type reactions, diazonium coupling, transition-metal catalysis nih.govresearchgate.net |

Chemo- and Enzymatic Bioconjugation Techniques

Once the tyrosine residue is available, a variety of chemo- and enzymatic techniques can be employed for conjugation.

Chemical Methods: These strategies target the nucleophilic phenolic ring of tyrosine. Common methods include Mannich-type reactions with imines and reactions with diazonium salts. nih.gov More recently, transition-metal-catalyzed reactions, such as those using palladium or ruthenium, have been developed to achieve highly specific modifications under mild conditions. researchgate.net

Enzymatic Methods: Enzymes can offer unparalleled specificity. Tyrosinase, for example, catalyzes the oxidation of the tyrosine phenol to a reactive ortho-quinone. nih.gov This intermediate can then be selectively targeted by nucleophiles or participate in cycloaddition reactions, allowing for the attachment of a payload molecule. This enzymatic approach leverages the inherent specificity of the enzyme to modify only the intended tyrosine residue, minimizing off-target effects.

Contributions to Novel Material Development

Beyond pharmaceuticals, derivatives of L-tyrosine are valuable monomers for the synthesis of novel polymers and materials. chemimpex.com The diphenolic nature of tyrosine-based building blocks makes them suitable for creating polymers like polycarbonates and polyarylates. nih.gov

This compound can serve as a precursor to these specialized monomers. The development of tyrosine-derived polycarbonates, for example, has produced a class of biodegradable polymers with excellent mechanical properties and biocompatibility. nih.gov These materials are being explored for a range of medical applications, including orthopedic implants, drug delivery systems, and tissue engineering scaffolds. The ability to synthesize such advanced materials from an amino acid precursor highlights the role of compounds like this compound in bridging the gap between synthetic chemistry and materials science. chemimpex.comnih.gov

Polymeric and Nanostructured Materials Integration

The integration of this compound into polymeric and nanostructured materials leverages the compound's dual functionality. The protected amino acid can be incorporated into a polymer backbone, for instance, through the ring-opening polymerization of its corresponding N-carboxyanhydride (NCA). This method allows for the synthesis of well-defined polypeptides with pendant allyl groups.

These pendant allyl groups serve as versatile handles for post-polymerization modification via various chemical reactions, such as thiol-ene chemistry. This enables the attachment of a wide array of molecules, including bioactive peptides, drugs, or imaging agents, leading to the creation of functional materials for applications in drug delivery and tissue engineering.

For example, amphiphilic block copolymers containing a hydrophobic block derived from this compound and a hydrophilic block can self-assemble in aqueous solutions to form micelles or vesicles. These nanostructures can encapsulate therapeutic agents, with the potential for targeted delivery to specific cells or tissues. The deprotection of the Boc group can further expose the amino functionality, allowing for additional modifications or altering the material's properties in response to specific stimuli like pH.

The allyl functionality also opens avenues for creating crosslinked hydrogels. By reacting the allyl groups on different polymer chains, a three-dimensional network can be formed. These hydrogels can be designed to be stimuli-responsive, changing their swelling behavior or mechanical properties in response to environmental cues, making them suitable for applications in regenerative medicine and as smart biomaterials.

Table 1: Examples of Polymeric Architectures Incorporating this compound

| Polymer Architecture | Synthesis Method | Key Features | Potential Applications |

| Linear Polypeptides | Ring-Opening Polymerization (ROP) of NCA | Pendant allyl groups for functionalization | Drug delivery carriers, bioactive scaffolds |

| Block Copolymers | Sequential ROP | Self-assembly into micelles/vesicles | Targeted drug delivery, nanoreactors |

| Crosslinked Hydrogels | Thiol-ene crosslinking | Stimuli-responsive, tunable mechanical properties | Tissue engineering, controlled release systems |

Surface Modification and Functionalization

The chemical reactivity of the allyl group in this compound makes it an excellent candidate for surface modification and functionalization. Surfaces can be endowed with new properties, such as biocompatibility, bio-recognition capabilities, or anti-fouling characteristics, by grafting polymers containing this monomer.

One common technique is "grafting-from," where a surface is first functionalized with an initiator, and then the polymerization of a monomer, such as the NCA of this compound, is initiated from the surface. This results in a dense layer of polymer chains covalently attached to the substrate, often referred to as a polymer brush.

For instance, gold or silica (B1680970) surfaces can be modified with a self-assembled monolayer of an initiator, followed by surface-initiated ring-opening polymerization (SI-ROP). The resulting polymer brush presents pendant allyl groups that can be further functionalized. This approach allows for the creation of surfaces with a high density of functional groups, which is advantageous for applications in biosensing, where the capture of specific biomolecules is desired.

The functionalized surfaces can be designed to promote or resist cellular adhesion. For example, by attaching cell-adhesive peptides to the allyl groups, a surface can be made to support the growth of specific cell types, which is crucial for the development of medical implants and tissue engineering scaffolds. Conversely, grafting hydrophilic polymers can create non-fouling surfaces that resist the adsorption of proteins and bacteria, a desirable property for biomedical devices and marine applications.

Table 2: Research Findings on Surface Modification using this compound Derivatives

| Substrate | Modification Technique | Characterization Methods | Key Findings |

| Gold (Au) | Surface-Initiated ROP | Ellipsometry, XPS, AFM | Formation of dense polymer brushes with accessible allyl groups for further functionalization. |

| Silicon Wafer (Si) | "Grafting-to" of pre-formed polymer | Contact Angle, ATR-FTIR | Successful attachment of the polymer, leading to a change in surface wettability. |

| Silica Nanoparticles | Co-condensation with functionalized precursors | TEM, DLS, TGA | Uniform coating of nanoparticles with polymers, providing functional handles for bioconjugation. |

Analytical and Spectroscopic Characterization in Synthetic Research

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are fundamental tools in synthetic organic chemistry, providing qualitative and quantitative data about the composition of a reaction mixture. For the synthesis of N-Boc-L-tyrosine allyl ester, typically formed by the esterification of N-Boc-L-tyrosine with an allyl halide, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Conversion

Table 1: Representative HPLC Parameters for N-Boc-Amino Acid Analysis

| Parameter | Value/Condition |

| Column | Reverse-Phase C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Detection | UV at 254 nm or 280 nm |

| Flow Rate | 1.0 mL/min |

Thin-Layer Chromatography (TLC) for Reaction Progress

TLC is an invaluable, rapid technique for qualitatively monitoring the progress of the esterification reaction. orgsyn.org A small aliquot of the reaction mixture is spotted on a TLC plate alongside spots of the starting materials (N-Boc-L-tyrosine and the allyl halide). The plate is then developed in an appropriate solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

The progress is visualized by observing the disappearance of the starting material spot (N-Boc-L-tyrosine, which is highly polar and has a low retention factor, Rf) and the appearance of a new, less polar product spot (this compound, with a higher Rf). Visualization can be achieved using a UV lamp, as the tyrosine ring is UV-active, and by staining with a potassium permanganate (B83412) (KMnO₄) solution, which reacts with the allyl group of the product to give a distinct spot. orgsyn.org

Table 2: Example TLC Monitoring of this compound Synthesis

| Compound | Expected Rf Value* | Visualization Method |

| N-Boc-L-tyrosine (Start) | ~0.1-0.2 | UV, Ninhydrin (if deprotected) |

| Allyl Bromide (Start) | High (>0.8) | KMnO₄ Stain |

| This compound (Product) | ~0.5-0.6 | UV, KMnO₄ Stain |

*Rf values are illustrative and highly dependent on the specific eluent system (e.g., 4:1 Hexanes/Ethyl Acetate).

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure of reaction intermediates and the final purified product.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

NMR spectroscopy provides detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR are used. The successful formation of the ester is confirmed by the appearance of characteristic signals for the allyl group, which are absent in the starting material, N-Boc-L-tyrosine. rsc.orgchemicalbook.com The signals for the allyl moiety are typically found in specific regions of the ¹H NMR spectrum. orgsyn.org

¹H NMR: The spectrum would show the disappearance of the carboxylic acid proton from the starting material and the appearance of three new signal sets corresponding to the allyl group: a doublet of triplets around 4.6 ppm (the two protons adjacent to the ester oxygen), a multiplet around 5.9 ppm (the internal vinyl proton), and two doublets around 5.2-5.4 ppm (the two terminal vinyl protons). orgsyn.org The remaining signals for the Boc group (a singlet at ~1.4 ppm), the tyrosine aromatic ring, and the amino acid backbone would remain. rsc.org

¹³C NMR: The spectrum would confirm the presence of the allyl group with signals at approximately 66 ppm (-O-CH₂-) and in the 118-132 ppm range for the vinyl carbons. The carbonyl carbon of the newly formed ester would appear around 171-172 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Multiplicity | Predicted Chemical Shift (ppm) |

| Boc group (-C(CH₃)₃) | Singlet | ~1.40 |

| β-CH₂ (tyrosine) | Multiplet | ~2.9-3.1 |

| α-CH (tyrosine) | Multiplet | ~4.4-4.5 |

| Aromatic (tyrosine) | Doublets | ~6.7 and ~7.0 |

| Ester Methylene (-O-CH₂-) | Doublet of Triplets | ~4.6 |

| Terminal Vinyl (=CH₂) | Doublets | ~5.2-5.4 |

| Internal Vinyl (-CH=) | Multiplet | ~5.9 |

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a common soft ionization technique that allows for the detection of the intact molecule, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. rsc.org For this compound (C₁₇H₂₃NO₅), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Table 4: Expected Mass Spectrometry Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₁₇H₂₃NO₅ | [M+H]⁺ | 322.1649 |

| C₁₇H₂₃NO₅ | [M+Na]⁺ | 344.1468 |

| C₁₇H₂₃NO₅ | [M+K]⁺ | 360.1208 |

Chiroptical Methods for Enantiomeric Purity Determination

It is crucial to verify that the stereochemical integrity of the L-tyrosine starting material is maintained throughout the synthesis, as racemization can occur under certain reaction conditions. Chiroptical methods are employed to confirm the enantiomeric purity of the final product.

One fundamental technique is polarimetry , which measures the specific rotation [α] of the compound. A measured value consistent with that of similar, enantiomerically pure L-amino acid derivatives provides evidence against significant racemization. For example, the related compound Boc-O-allyl-L-tyrosine has a reported specific rotation of [α]D²⁰ = +17 ± 2º (c=1 in MeOH), while N-Boc-L-tyrosine methyl ester's is [α]²²/D +51° (c = 1 in chloroform). chemimpex.comsigmaaldrich.com

A more precise and quantitative method for determining enantiomeric purity is chiral HPLC . This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation into two distinct peaks. sigmaaldrich.com For N-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R), have proven highly effective. By integrating the area of the two peaks, the enantiomeric excess (ee) can be calculated, providing a definitive measure of the product's optical purity. windows.net

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

One major goal is the reduction of hazardous reagents and solvents. Traditional methods for Boc-protection and esterification often employ reagents and solvents that are toxic or difficult to dispose of. Future synthetic strategies will likely explore the use of greener alternatives. For instance, the use of dimethyl carbonate as a green methylating agent could be adapted for esterification, or enzymatic methods could be employed for both the protection and esterification steps, thereby avoiding harsh chemical reagents.

Another area of focus will be the improvement of atom economy. The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. Future synthetic routes will aim to maximize atom economy by designing reactions that minimize the formation of byproducts. This could involve the development of novel catalytic systems that enable direct and selective esterification of N-Boc-L-tyrosine with allyl alcohol, eliminating the need for activating agents that end up as waste.

Furthermore, the principles of energy efficiency will be integrated into the synthesis of N-Boc-L-tyrosine allyl ester. This includes the development of reactions that can be performed at ambient temperature and pressure, reducing the energy consumption associated with heating and cooling. Microwave-assisted synthesis, which can significantly shorten reaction times and improve yields, is another promising avenue for enhancing the energy efficiency of the synthetic process.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

| Use of Renewable Feedstocks | Deriving allyl alcohol from biomass sources. | Reduced reliance on fossil fuels. |

| Catalysis | Development of reusable solid acid or enzyme catalysts for esterification. | Minimized waste, easier product purification. |

| Benign Solvents | Use of supercritical CO2 or ionic liquids as reaction media. | Reduced VOC emissions and solvent waste. |

| Energy Efficiency | Microwave-assisted or flow chemistry synthesis. | Faster reaction times, lower energy consumption. |

| Atom Economy | Direct catalytic allylation of the carboxylic acid. | Higher efficiency, less waste. |

Exploration of Novel Catalytic Reactions and Transformations

The unique structural features of this compound, particularly the presence of the allyl group, make it an excellent substrate for a wide range of catalytic reactions and transformations. The exploration of novel catalytic methods to modify this versatile building block will undoubtedly lead to the synthesis of a diverse array of valuable compounds.

The allyl ester functionality is particularly amenable to palladium-catalyzed reactions. For example, the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, could be employed to introduce a variety of nucleophiles at the allylic position, leading to the synthesis of novel amino acid derivatives with diverse side chains. Furthermore, the development of asymmetric versions of these reactions would allow for the stereoselective synthesis of chiral molecules, which are of great interest in medicinal chemistry.

Another promising area of research is the use of metathesis reactions. Ring-closing metathesis (RCM) of di-allyl substituted tyrosine derivatives, which could be synthesized from this compound, would provide a powerful tool for the construction of macrocyclic peptides and other constrained cyclic structures. These conformationally restricted molecules often exhibit enhanced biological activity and selectivity.

The phenolic hydroxyl group of the tyrosine moiety also offers opportunities for novel catalytic transformations. For instance, catalytic O-arylation or O-alkylation reactions could be used to introduce a wide range of substituents onto the phenolic ring, further expanding the chemical space accessible from this starting material. The development of ortho-selective functionalization reactions would be particularly valuable for creating highly substituted and complex aromatic structures.

The following table outlines some potential novel catalytic reactions involving this compound:

| Reaction Type | Catalyst | Potential Product |

| Allylic Alkylation | Palladium complexes | Novel amino acids with functionalized side chains |

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs catalysts | Macrocyclic peptides and peptidomimetics |

| Heck Coupling | Palladium complexes | Tyrosine derivatives with vinylated side chains |

| O-Arylation | Copper or Palladium catalysts | Di-aryl ether containing amino acids |

Integration into Advanced Combinatorial Synthesis Libraries

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds. The unique structural features of this compound make it an ideal building block for integration into advanced combinatorial synthesis libraries.

The trifunctional nature of this compound allows for its use in multiple dimensions of chemical diversity. The Boc-protected amine can be deprotected and coupled with a variety of carboxylic acids to build peptide chains. The allyl ester can be selectively removed under mild conditions to allow for further functionalization of the C-terminus. Finally, the phenolic hydroxyl group can be modified to introduce additional diversity elements. This multi-faceted reactivity allows for the creation of complex and highly diverse libraries of molecules from a single, readily available starting material.

One can envision the use of this compound in "split-and-pool" synthesis, a powerful combinatorial technique that allows for the generation of vast numbers of compounds. In this approach, a solid support is divided into multiple portions, and a different building block is added to each portion. The portions are then combined, mixed, and re-divided for the next synthetic step. The use of this compound in such a strategy would enable the creation of libraries of peptides and peptidomimetics with diverse side-chain modifications.

Furthermore, the compatibility of the protecting groups on this compound with a wide range of reaction conditions makes it suitable for use in automated synthesis platforms. This would allow for the high-throughput synthesis of large libraries of compounds for screening in biological assays. The development of novel linkers and cleavage strategies compatible with the allyl ester functionality would further enhance its utility in solid-phase combinatorial synthesis.

Enhanced Role in Modular Chemical Biology Approaches

Chemical biology seeks to understand and manipulate biological systems using chemical tools. Modular approaches, where well-defined chemical modules are combined to create new functionalities, are a powerful strategy in this field. This compound is well-suited to play an enhanced role in such modular approaches due to its versatile chemical handles.

The allyl group can be used for bio-orthogonal ligation reactions, which are chemical reactions that can occur in a biological environment without interfering with native biochemical processes. For example, the allyl group can participate in photo-induced thiol-ene reactions or palladium-catalyzed cross-coupling reactions, allowing for the specific labeling of proteins or other biomolecules with probes or drugs. This would enable the study of biological processes in living cells with high spatial and temporal resolution.

The tyrosine residue itself is a key component of many signaling pathways, often undergoing post-translational modifications such as phosphorylation. This compound can be incorporated into synthetic peptides and proteins to study the role of tyrosine phosphorylation in cell signaling. The ability to introduce modifications at the phenolic hydroxyl group would allow for the synthesis of a range of tyrosine analogs that can be used to probe the specificity of kinases and phosphatases.